![molecular formula C13H20N2OS B7583856 N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide inhibits the activity of BTK by binding to the kinase domain of BTK and preventing its activation. This leads to inhibition of B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased proliferation and survival of B-cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines by B-cells and other immune cells.
Advantages and Limitations for Lab Experiments
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has several advantages for lab experiments, including its potency and specificity for BTK inhibition, as well as its ability to inhibit downstream signaling pathways. However, its limitations include its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
For research on N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide include its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It also has potential as a combination therapy with other targeted therapies or chemotherapy. Further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide involves the reaction of 1,1'-thiocarbonyldiimidazole with 4-aminopiperidine to form 1-(4-piperidinyl)-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with propargylamine to form N-prop-2-ynyl-1H-1,2,3-triazole-4-carboxamide, which is further reacted with 1,7-dibromoheptane to form N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, the final product.
Scientific Research Applications
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. Inhibition of BTK activity has been shown to have therapeutic benefits in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-8-14-12(16)15-9-10-17-13(11-15)6-4-3-5-7-13/h1H,3-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMIRLJQGQUMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCSC2(C1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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